Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst . The reaction can be carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s indole core is known to interact with various biological pathways, contributing to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings.
Uniqueness
Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate is unique due to its indole core, which is not present in simpler esters like ethyl acetate or methyl butyrate. This structural feature imparts distinct biological and chemical properties, making it valuable for specialized applications.
Properties
CAS No. |
872593-18-5 |
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Molecular Formula |
C23H34N2O3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H34N2O3/c1-3-5-6-7-8-9-10-11-12-17-20(26)25-21-18-15-13-14-16-19(18)24-22(21)23(27)28-4-2/h13-16,24H,3-12,17H2,1-2H3,(H,25,26) |
InChI Key |
LWSZQQFLYKTEPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=C(NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
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